2-keto-3-deoxygluconate

Entner-Doudoroff pathway Archaeal metabolism Enzyme specificity

Procure authentic 2-Keto-3-deoxygluconate (KDG) for reliable enzymatic and metabolic research. Unlike phosphorylated analogs (e.g., KDPG) or structural mimics (DKI, DKII), KDG is the specific substrate for KDG aldolase (>2,000-fold higher catalytic efficiency) and the physiological inducer of KdgR repressor. Our ≥95% purity, verified absence of phosphorylated contaminants ensures accurate kinetic data in Entner-Doudoroff pathway studies, biocatalysis, and pectin/alginate degradation monitoring.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Cat. No. B1245693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-keto-3-deoxygluconate
Synonyms2-keto-3-deoxygluconate
3-deoxy-2-oxo-D-gluconate
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)C(=O)O
InChIInChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1
InChIKeyWPAMZTWLKIDIOP-UCORVYFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2‑Keto‑3‑Deoxygluconate (KDG): A Scientific Buyer's Guide to This Key Metabolic Intermediate


2‑Keto‑3‑deoxygluconate (KDG, also known as 2‑dehydro‑3‑deoxy‑D‑gluconate) is a six‑carbon α‑keto acid (C₆H₁₀O₆, MW 178.14 g/mol) that serves as a central intermediate in the Entner‑Doudoroff (ED) pathway of glucose catabolism, as well as in the degradation of pectin and alginate polysaccharides in bacteria and archaea [REFS‑1]. Unlike its phosphorylated counterpart KDPG (2‑keto‑3‑deoxy‑6‑phosphogluconate), KDG participates in non‑phosphorylative and semi‑phosphorylative ED variants, representing a distinct metabolic branch point whose availability and purity directly determine the fidelity of enzymatic assays, metabolic engineering efforts, and biocatalytic syntheses relying on this specific scaffold [REFS‑2]. In aqueous solution, KDG exists primarily as an intramolecular hemiketal (≥98%), a structural feature that critically influences its recognition by transport proteins and enzymes relative to acyclic α‑keto acid analogs [REFS‑3].

Why 2‑Keto‑3‑Deoxygluconate Cannot Be Interchanged with Close Analogs: Procurement Considerations


Substituting KDG with structurally similar keto‑deoxy‑uronates or phosphorylated derivatives (e.g., KDPG) without experimental validation introduces substantial risk of erroneous kinetic data and misinterpreted pathway activity. As detailed in the quantitative evidence below, KDG‑specific aldolases discriminate against KDPG by up to 2,000‑fold in catalytic efficiency, while bacterial transport systems exhibit distinct affinities for KDG (Km ≈ 0.52 mM) versus its competitive inhibitors 5‑keto‑4‑deoxyuronate (DKI) and 2,5‑diketo‑3‑deoxygluconate (DKII) (Ki ≈ 0.11 mM and 0.06 mM, respectively) [REFS‑1]. Moreover, the hemiketal‑acyclic equilibrium unique to KDG dictates its recognition by KdgR‑family transcriptional regulators in pectinolytic gene induction, a property not shared by C1‑esterified or C3‑hydroxylated analogs [REFS‑2]. These mechanistic divergences translate directly to procurement decisions: a laboratory selecting KDG for KDG‑kinase assays, KDG‑aldolase biocatalysis, or metabolic flux studies cannot reliably substitute KDPG, DKII, or DKI without invalidating the quantitative interpretation of results.

2‑Keto‑3‑Deoxygluconate (KDG): Quantifiable Differentiation Evidence Against Closest Analogs


KDG‑Specific Aldolase Exhibits 2,000‑Fold Higher Catalytic Efficiency over Phosphorylated KDPG

The KDG‑specific aldolase (KDGA) from Picrophilus torridus displays an extreme preference for the non‑phosphorylated substrate KDG compared to its phosphorylated counterpart 2‑keto‑3‑deoxy‑6‑phosphogluconate (KDPG), with up to 2,000‑fold‑higher catalytic efficiency (kcat/Km) for KDG [REFS‑1]. This sharply contrasts with the bifunctional KD(P)G aldolase from crenarchaea such as Sulfolobus solfataricus, which cleaves both KDG and KDPG but exhibits a preference for KDPG [REFS‑2].

Entner-Doudoroff pathway Archaeal metabolism Enzyme specificity

Structural Analogs Show Complete Loss of Inducing Activity in the KdgR Pectinase Regulatory System

In Erwinia chrysanthemi, KDG serves as the cognate inducer that binds the KdgR repressor to derepress pectinase gene expression. Testing of KDG analogs revealed that esterification of the C1 carboxylate completely abolishes induction, while the presence of the C2 ketone and absence of the C3 hydroxyl are absolute requirements for activity [REFS‑1]. 5‑O‑Methyl‑KDG acts as a gratuitous inducer (inducing without being metabolized), whereas gluconic acid fails to induce and can prevent KDG‑mediated induction [REFS‑1].

Gene regulation Pectin degradation Inducer specificity

KDG Transport System Displays Distinct Kinetic Parameters versus Competitive Inhibitors DKI and DKII

The KdgT transport system in Erwinia chrysanthemi mediates uptake of KDG with an apparent Km of 0.52 mM (at 30 °C, pH 7) [REFS‑1]. Two close structural analogs, 5‑keto‑4‑deoxyuronate (DKI) and 2,5‑diketo‑3‑deoxygluconate (DKII), act as competitive inhibitors rather than productive transport substrates, with Ki values of 0.11 mM and 0.06 mM, respectively [REFS‑1].

Membrane transport Kinetic parameters Substrate specificity

One‑Step Biocatalytic Synthesis Delivers Stereochemically Pure D‑KDG in ≈90% Yield from Gluconate

Recombinant gluconate dehydratase (GAD) from Thermoproteus tenax catalyzes a one‑step dehydration of D‑gluconate to yield stereochemically pure D‑KDG with approximately 90% final yield and no detectable side‑product formation [REFS‑1]. This contrasts sharply with multi‑step stereospecific chemical synthesis routes to chiral 2‑keto‑deoxy‑sugar acids, which involve numerous protection/deprotection steps and lower overall yields [REFS‑1].

Biocatalysis Chiral synthesis Process economics

KDG Aldolase Enables Non‑Phosphorylated Substrate Utilization Distinct from Phosphorylative ED Enzymes

Archaeal KDG aldolases (KDGAs) from Sulfolobus species catalyze reversible aldol cleavage of non‑phosphorylated KDG into pyruvate and glyceraldehyde, whereas microbial KDPG aldolases require the phosphorylated substrate and show no activity with glyceraldehyde‑3‑phosphate as the C3 acceptor [REFS‑1]. This functional divergence is structurally grounded in the absence of a phosphate‑binding pocket (Arg106, Tyr132, Arg237, Ser241 network) in KDGA, which explains the low catalytic efficiency of KDGA toward phosphorylated substrates [REFS‑2].

Aldolase biocatalysis Non‑phosphorylated substrates Enzyme engineering

Optimal Application Scenarios for 2‑Keto‑3‑Deoxygluconate Based on Verified Differentiation


Characterization of Non‑Phosphorylative Entner‑Doudoroff Pathway Enzymes

Researchers studying the non‑phosphorylative ED pathway in archaea (e.g., Picrophilus torridus, Sulfolobus species) require KDG as the sole authentic substrate for KDG‑specific aldolase (KDGA) characterization. Substituting KDPG yields negligible activity due to the documented 2,000‑fold‑higher catalytic efficiency of KDGA for KDG [REFS‑1]. KDG procurement with verified absence of phosphorylated contaminants is essential for accurate kinetic parameter determination.

Biocatalytic Synthesis of Chiral 3‑Deoxy‑2‑Ulosonic Acid Derivatives

KDG aldolases from hyperthermophilic Sulfolobus species catalyze carbon‑carbon bond formation using non‑phosphorylated substrates, accepting azido‑substituted aldehydes with enantiomeric/diastereomeric excess values up to 97% [REFS‑2]. KDG serves as the native substrate for establishing baseline activity and as a scaffold for engineering stereocomplementary mutants that afford either D‑KDGlu or D‑KDGal with improved diastereocontrol [REFS‑3].

Metabolic Engineering of Pectin and Alginate Valorization Pathways

KDG is the central catabolite product of pectin and alginate degradation, making it the critical analytical target for quantifying polysaccharide conversion efficiency. The validated HPLC‑fluorescence method with o‑phenylenediamine derivatization distinguishes KDG from its close analogs DKI and DKII with high sensitivity [REFS‑4]. This enables accurate time‑course monitoring of degradation in engineered microbial strains for biofuel and high‑value chemical production.

KdgR Regulon Studies and Pectinolytic Gene Regulation

In Erwinia and related phytopathogens, KDG is the specific inducer of the KdgR repressor that controls pectinase gene expression. Because C1‑esterified and C3‑hydroxylated analogs are completely inactive as inducers [REFS‑5], authentic KDG is irreplaceable for in vitro DNA‑binding assays, reporter gene studies, and screening for novel KdgR‑family transcriptional modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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